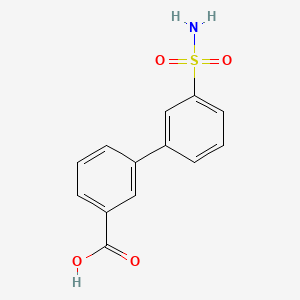

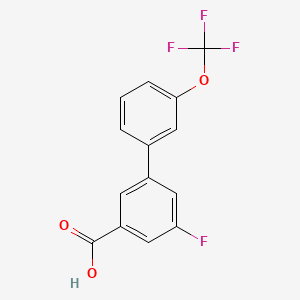

5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid is a benzoic acid derivative . It has a molecular weight of 300.21 . The IUPAC name for this compound is 5-fluoro-3’-(trifluoromethoxy)[1,1’-biphenyl]-3-carboxylic acid .

Molecular Structure Analysis

The InChI code for 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid is 1S/C14H8F4O3/c15-11-5-9(4-10(6-11)13(19)20)8-2-1-3-12(7-8)21-14(16,17)18/h1-7H,(H,19,20) .Aplicaciones Científicas De Investigación

Fluorinated Pyrimidines in Cancer Chemotherapy

Fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), have been extensively studied for their application in cancer chemotherapy. These compounds have demonstrated clinical utility in the palliation of patients suffering from advanced cancer, especially tumors of the breast and gastrointestinal tract. The pharmacokinetics, mechanisms of action, and therapeutic efficacy of 5-FU and its derivatives have been a subject of considerable research interest.

Clinical Applications and Mechanisms : Studies have shown that 5-FU and its derivatives like 5-fluoro-2′-deoxyuridine (5-FUDR) are useful in the treatment of various cancers due to their ability to inhibit thymidylate synthase, thereby interfering with DNA synthesis in cancer cells. Efforts to enhance the activity of 5-FU through combinations with other agents such as folinic acid have yielded promising results, improving patient survival rates compared to 5-FU alone (Heidelberger & Ansfield, 1963); (Abbruzzese & Levin, 1989).

Synthesis and Bio-Distribution : Research has focused on the synthesis of 5-FU, including methods that incorporate radioactive and stable isotopes to study its metabolism and bio-distribution. These studies have been crucial for understanding how 5-FU and related compounds can be more precisely used to treat cancer, paving the way for their application in personalized medicine (Gmeiner, 2020).

Mecanismo De Acción

Target of Action

A similar compound, 3-fluoro-5-(trifluoromethyl)benzoic acid, has been identified as a fusion inhibitor of the influenza a virus .

Mode of Action

It’s worth noting that the similar compound, 3-fluoro-5-(trifluoromethyl)benzoic acid, inhibits the membrane fusion between the influenza a virus and the endosome of the host cells .

Biochemical Pathways

The similar compound, 3-fluoro-5-(trifluoromethyl)benzoic acid, is known to inhibit the fusion of the influenza a virus with the endosome of host cells . This suggests that it may affect pathways related to viral entry into host cells.

Result of Action

The similar compound, 3-fluoro-5-(trifluoromethyl)benzoic acid, is known to inhibit the fusion of the influenza a virus with the endosome of host cells . This suggests that it may prevent the entry of the virus into host cells, thereby inhibiting infection.

Propiedades

IUPAC Name |

3-fluoro-5-[3-(trifluoromethoxy)phenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O3/c15-11-5-9(4-10(6-11)13(19)20)8-2-1-3-12(7-8)21-14(16,17)18/h1-7H,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYEIABJVEIPIER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30691768 |

Source

|

| Record name | 5-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30691768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261460-04-1 |

Source

|

| Record name | 5-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30691768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pentanedioic acid, mono[(4-ethenylphenyl)methyl] ester (9CI)](/img/no-structure.png)

![tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B594490.png)